molecular formula C10H15Cl2N3O3 B5024472 2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride

2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride

Cat. No.: B5024472
M. Wt: 296.15 g/mol
InChI Key: LLBYLOBTRKJXID-UHFFFAOYSA-N
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Description

2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O3 It is characterized by the presence of a chloro-nitroaniline group attached to an ethylaminoethanol backbone

Preparation Methods

The synthesis of 2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride typically involves a multi-step process. One common method includes the nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3.ClH/c11-8-2-1-3-9(14(16)17)10(8)13-5-4-12-6-7-15;/h1-3,12-13,15H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBYLOBTRKJXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCNCCO)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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